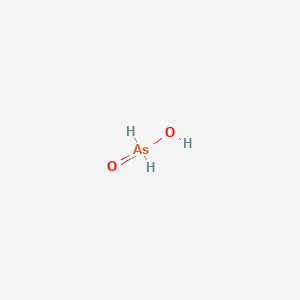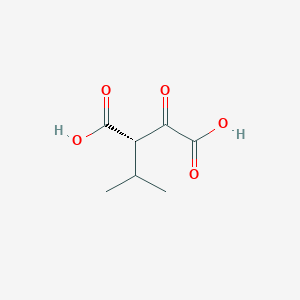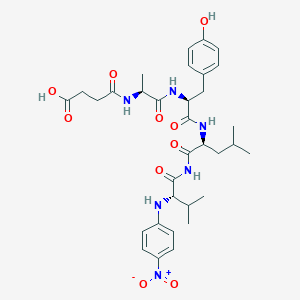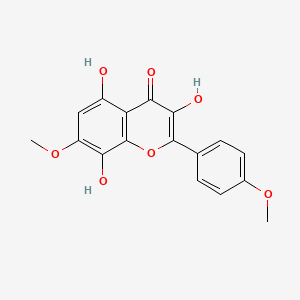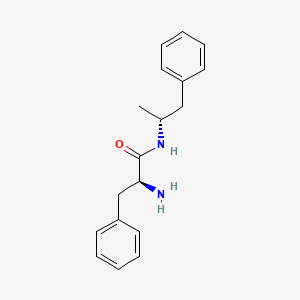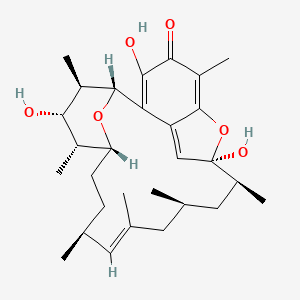
Kendomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kendomycin is a naturally occurring macrolide antibiotic first isolated from the bacterium Streptomyces violaceoruber. It is known for its potent biological activities, including anticancer, antibacterial, and anti-osteoporosis properties. The compound has a unique quinone methide ansa structure, which contributes to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its complex structure and potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves multiple steps, including oxidative pyran cyclization and Claisen rearrangement to construct the fully functionalized aromatic ring . Another approach involves an intramolecular Prins cyclization to assemble the macrocyclic ring .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced through laboratory synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include oxalyl chloride and isobutyraldehyde.
Reduction: Reducing agents such as n-butyllithium are used in the synthesis process.
Substitution: Various substitution reactions are employed to introduce functional groups into the this compound structure.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are used to study the structure-activity relationship and to develop more potent analogs.
Scientific Research Applications
Kendomycin has a wide range of scientific research applications due to its potent biological activities:
Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for developing new antibiotics and anticancer agents.
Mechanism of Action
Comparison with Similar Compounds
Kendomycin is unique due to its quinone methide ansa structure and its broad spectrum of biological activities. Similar compounds include:
Rifamycin: Another ansamycin antibiotic with a similar structure but primarily used to treat tuberculosis.
Geldanamycin: An ansamycin antibiotic known for its anticancer properties, particularly as an inhibitor of heat shock protein 90 (Hsp90).
This compound stands out due to its dual antibacterial and anticancer activities, making it a valuable compound for further research and development.
Properties
CAS No. |
59785-91-0 |
|---|---|
Molecular Formula |
C32H61N13O9 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |
InChI Key |
PPBZOEOSJVJLRX-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Synonyms |
kendomycin TAN 2162 TAN-2162 TAN2162 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


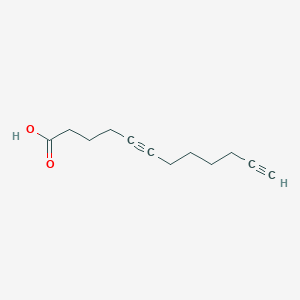
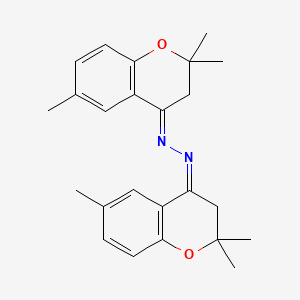
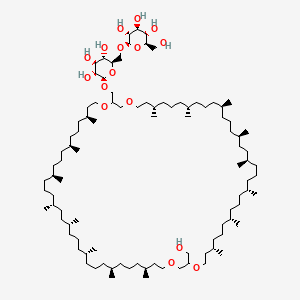
](/img/structure/B1238195.png)

